molecular formula C4BrClF3NS B12098387 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole CAS No. 1080642-34-7

2-Bromo-5-chloro-4-(trifluoromethyl)thiazole

Cat. No.: B12098387
CAS No.: 1080642-34-7
M. Wt: 266.47 g/mol
InChI Key: UTVIPSNPNMXVFD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(trifluoromethyl)thiazole: is a heterocyclic compound with the following chemical formula:

C4HBrClF3NS\text{C}_4\text{HBrClF}_3\text{NS}C4​HBrClF3​NS

.

This compound belongs to the class of 2-aminothiazoles , which are characterized by their sulfur- and nitrogen-containing heterocyclic structure. These compounds have garnered significant attention in drug development due to their diverse biological activities. Specifically, 2-aminothiazoles exhibit properties such as being anticancer , antioxidant , antimicrobial , and anti-inflammatory agents .

Preparation Methods

Synthetic Routes: Several synthetic strategies have been developed to access novel 2-aminothiazole derivatives. These include:

  • N-substituted
  • 3-substituted
  • 4-substituted
  • Multi-substituted
  • Aryl/alkyl substituents
  • Acyl/other substituents

Reaction Conditions: The literature reports various synthetic pathways for 2-aminothiazoles associated with four different biological activities. These activities include anticancer , antioxidant , antimicrobial , and anti-inflammatory effects.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative reactions may involve oxidizing agents like potassium permanganate (KMnO₄), while substitution reactions could use nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and substituents.

Scientific Research Applications

2-Bromo-5-chloro-4-(trifluoromethyl)thiazole finds applications in:

  • Chemistry : As a building block for designing new compounds.
  • Biology : For studying biological processes and interactions.
  • Medicine : Potential therapeutic applications.
  • Industry : In the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with molecular pathways related to inflammation, cell growth, or oxidative stress.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, it’s worth noting that the uniqueness of 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole lies in its specific combination of halogen substituents and trifluoromethyl group.

Properties

CAS No.

1080642-34-7

Molecular Formula

C4BrClF3NS

Molecular Weight

266.47 g/mol

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4BrClF3NS/c5-3-10-1(2(6)11-3)4(7,8)9

InChI Key

UTVIPSNPNMXVFD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)Cl)C(F)(F)F

Origin of Product

United States

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